Cas no 1314975-56-8 (2-Amino-2,3-dimethylpentanoic acid)
2-Amino-2,3-dimethylpentanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-Amino-2,3-dimethylvaleric acid
- 2-AMINO-2,3-DIMETHYLPENTANOIC ACID
- 1314975-56-8
- SCHEMBL574079
- EN300-2935453
- AKOS006363014
- 2,3-Dimethylnorvaline
- 2-Amino-2,3-dimethylpentanoic acid
-
- MDL: MFCD19211753
- Inchi: 1S/C7H15NO2/c1-4-5(2)7(3,8)6(9)10/h5H,4,8H2,1-3H3,(H,9,10)
- InChI Key: RSPOGBIHKNKRFJ-UHFFFAOYSA-N
- SMILES: OC(C(C)(C(C)CC)N)=O
Computed Properties
- Exact Mass: 145.110278721g/mol
- Monoisotopic Mass: 145.110278721g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 3
- Complexity: 136
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.5
- Topological Polar Surface Area: 63.3Ų
Experimental Properties
- Density: 1.016±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 236.0±23.0 °C(Predicted)
- pka: 2.61±0.44(Predicted)
2-Amino-2,3-dimethylpentanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-2935453-1g |
2-amino-2,3-dimethylpentanoic acid |
1314975-56-8 | 1g |
$656.0 | 2023-09-06 | ||
| Enamine | EN300-2935453-5g |
2-amino-2,3-dimethylpentanoic acid |
1314975-56-8 | 5g |
$1903.0 | 2023-09-06 | ||
| Enamine | EN300-2935453-10g |
2-amino-2,3-dimethylpentanoic acid |
1314975-56-8 | 10g |
$2823.0 | 2023-09-06 | ||
| Enamine | EN300-2935453-0.05g |
2-amino-2,3-dimethylpentanoic acid |
1314975-56-8 | 95.0% | 0.05g |
$551.0 | 2025-03-19 | |
| Enamine | EN300-2935453-0.1g |
2-amino-2,3-dimethylpentanoic acid |
1314975-56-8 | 95.0% | 0.1g |
$578.0 | 2025-03-19 | |
| Enamine | EN300-2935453-0.25g |
2-amino-2,3-dimethylpentanoic acid |
1314975-56-8 | 95.0% | 0.25g |
$604.0 | 2025-03-19 | |
| Enamine | EN300-2935453-0.5g |
2-amino-2,3-dimethylpentanoic acid |
1314975-56-8 | 95.0% | 0.5g |
$630.0 | 2025-03-19 | |
| Enamine | EN300-2935453-1.0g |
2-amino-2,3-dimethylpentanoic acid |
1314975-56-8 | 95.0% | 1.0g |
$656.0 | 2025-03-19 | |
| Enamine | EN300-2935453-2.5g |
2-amino-2,3-dimethylpentanoic acid |
1314975-56-8 | 95.0% | 2.5g |
$1287.0 | 2025-03-19 | |
| Enamine | EN300-2935453-5.0g |
2-amino-2,3-dimethylpentanoic acid |
1314975-56-8 | 95.0% | 5.0g |
$1903.0 | 2025-03-19 |
2-Amino-2,3-dimethylpentanoic acid Related Literature
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
-
Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
Additional information on 2-Amino-2,3-dimethylpentanoic acid
Comprehensive Overview of 2-Amino-2,3-dimethylpentanoic acid (CAS No. 1314975-56-8): Properties, Applications, and Research Insights
2-Amino-2,3-dimethylpentanoic acid (CAS No. 1314975-56-8) is a specialized non-proteinogenic amino acid with a unique branched-chain structure. This compound has garnered significant attention in pharmaceutical and biochemical research due to its potential as a building block for peptide synthesis and its role in studying enzyme inhibition mechanisms. The methyl groups at the 2 and 3 positions contribute to its steric hindrance, making it a valuable tool for probing protein-ligand interactions.
Recent studies highlight the growing interest in unnatural amino acids like 2-Amino-2,3-dimethylpentanoic acid for drug discovery applications. Researchers are exploring its incorporation into peptide-based therapeutics, particularly in targeting G-protein-coupled receptors (GPCRs) and ion channels. Its structural rigidity may enhance metabolic stability, a key consideration in modern pharmacokinetic optimization strategies. The compound's chiral centers also make it relevant for asymmetric synthesis applications.
From a synthetic chemistry perspective, 1314975-56-8 presents interesting challenges due to its quaternary carbon center. Current literature discusses innovative routes using transition metal catalysis or biocatalytic methods for its production. These approaches align with the pharmaceutical industry's push toward green chemistry and sustainable manufacturing practices. The compound's logP value and water solubility characteristics are frequently analyzed for QSAR modeling in medicinal chemistry programs.
In structural biology, 2-Amino-2,3-dimethylpentanoic acid serves as a probe for understanding protein folding dynamics. Its incorporation into model peptides helps researchers investigate how steric effects influence secondary structure formation. This has implications for designing foldamers and biomaterials with tailored properties. The compound's NMR fingerprint is particularly distinctive, aiding in conformational analysis studies.
The analytical characterization of CAS 1314975-56-8 typically involves advanced techniques such as HPLC-MS, chiral chromatography, and X-ray crystallography. These methods are crucial for verifying the compound's enantiomeric purity, especially given the growing regulatory emphasis on chiral drug development. Recent method developments in UHPLC have improved the separation and quantification of such structurally complex amino acids.
Emerging applications in neuroscience research suggest potential utility of 2-Amino-2,3-dimethylpentanoic acid derivatives as neurotransmitter analogs. Its structural similarity to branched-chain amino acids found in the central nervous system makes it a candidate for studying blood-brain barrier transport mechanisms. However, comprehensive in vivo studies are still needed to explore these possibilities fully.
From a commercial perspective, the synthesis and supply of 1314975-56-8 require specialized GMP-compliant facilities to meet the stringent requirements of pharmaceutical intermediates. The compound's pricing reflects the challenges in its multi-step synthesis and the need for chiral resolution techniques. Market analysts note increasing demand from contract research organizations working on novel peptide therapeutics.
Environmental and toxicological assessments of 2-Amino-2,3-dimethylpentanoic acid indicate it follows typical degradation pathways for aliphatic amino acids. Its biodegradability profile makes it attractive compared to more persistent synthetic building blocks. Computational ADMET predictions suggest favorable characteristics, though experimental validation is ongoing in academic and industrial laboratories.
Future research directions for CAS 1314975-56-8 may explore its incorporation into macrocyclic compounds or as a scaffold for small molecule libraries. The development of more efficient enantioselective synthesis methods remains an active area of investigation. As the scientific community continues to recognize the value of structurally constrained amino acids, 2-Amino-2,3-dimethylpentanoic acid will likely maintain its relevance in cutting-edge chemical biology research.
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